molecular formula C24H22N4O4S B15096193 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B15096193
M. Wt: 462.5 g/mol
InChI Key: KFYPHZLCMJQCTP-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furan Derivative: The furan-2-ylmethyl group can be introduced through a reaction involving furan and an appropriate alkylating agent.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized through a series of cyclization reactions, often involving thiophene precursors and cyclopentadiene.

    Pyrazole Formation: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or similar compounds.

    Final Coupling: The final step involves coupling the furan, thiophene, and pyrazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: This compound shares the furan and thiophene moieties but differs in the pyrazole and phenyl groups.

    N-(3-[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid: Similar in having a furan and thiophene core but with different substituents and functional groups.

Uniqueness

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O4S/c1-13-7-8-15(19(29)10-13)17-11-18(28-27-17)22(30)26-24-21(16-5-2-6-20(16)33-24)23(31)25-12-14-4-3-9-32-14/h3-4,7-11,29H,2,5-6,12H2,1H3,(H,25,31)(H,26,30)(H,27,28)

InChI Key

KFYPHZLCMJQCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)O

Origin of Product

United States

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